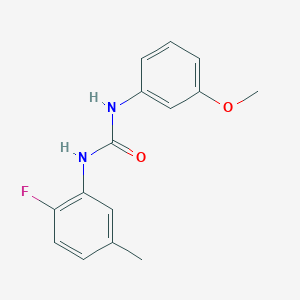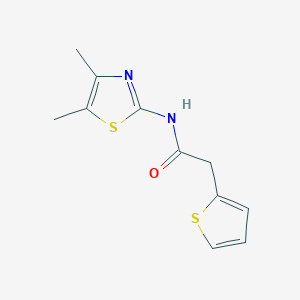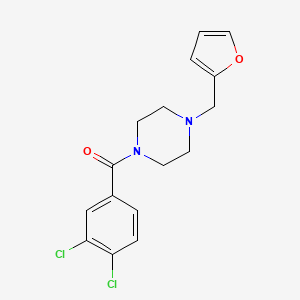
N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as FMU, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FMU is a urea derivative that has been synthesized by researchers to study its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, researchers have proposed that N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has also been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has several advantages as a research tool. It is a relatively simple molecule that can be synthesized in high yields and purity. It has also been shown to have potent biological activity, which makes it a useful tool for studying the role of urea derivatives in biological systems. However, N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea also has limitations as a research tool. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has not been extensively studied in vivo, which limits its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea. Researchers can study the structure-activity relationship of N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea to identify more potent derivatives. N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea can also be studied in vivo to determine its pharmacokinetic and pharmacodynamic properties. In addition, N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea can be studied in combination with other drugs to determine its potential applications in cancer therapy and the treatment of inflammatory diseases. Overall, N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has significant potential as a research tool and a potential drug candidate, and further studies are needed to fully understand its biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Researchers have used N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea as a tool to study the role of urea derivatives in biological systems. N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the growth of cancer cells and to have potential applications in cancer therapy. It has also been studied for its anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-6-7-13(16)14(8-10)18-15(19)17-11-4-3-5-12(9-11)20-2/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNFXFNXQVLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-N'-(3-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methoxy-4-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4846508.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)
![1-(2-fluorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4846517.png)
![1-(4-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846519.png)

![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4846531.png)
![2-(2-furyl)-6-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4846552.png)


![N-[4-(aminocarbonyl)phenyl]-2-methyl-5-phenyl-3-furamide](/img/structure/B4846569.png)
![2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4846573.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4846592.png)